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Compound of Interest

Compound Name: 8-Bromo-6-fluoroquinoline

Cat. No.: B1287374 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 8-
Bromo-6-fluoroquinoline, a halogenated quinoline derivative of significant interest in

medicinal chemistry and drug discovery. The strategic placement of bromine and fluorine atoms

on the quinoline scaffold imparts unique physicochemical properties that are critical for the

development of novel therapeutic agents. This document presents predicted Nuclear Magnetic

Resonance (NMR) and expected Infrared (IR) and Mass Spectrometry (MS) data, alongside

detailed experimental protocols for their acquisition.

Data Presentation
While a complete set of experimentally validated spectroscopic data for 8-Bromo-6-
fluoroquinoline is not widely available in published literature, the following tables summarize

high-quality predicted data based on established substituent effects and analysis of analogous

compounds. This information serves as a robust reference for the characterization of this

molecule.

¹H NMR (Proton NMR) Predicted Data
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Proton Position
Predicted Chemical
Shift (δ) (ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J) (Hz)

H-2 ~8.9 dd
³J(H2-H3) ≈ 4.2,

⁴J(H2-H4) ≈ 1.7

H-3 ~7.5 dd
³J(H3-H4) ≈ 8.4,

³J(H3-H2) ≈ 4.2

H-4 ~8.2 dd
³J(H4-H3) ≈ 8.4,

⁴J(H4-H2) ≈ 1.7

H-5 ~7.9 d ⁴J(H5-F6) ≈ 9.0

H-7 ~8.1 d ³J(H7-F6) ≈ 6.5

¹³C NMR (Carbon-13 NMR) Predicted Data

Carbon Position
Predicted Chemical Shift
(δ) (ppm)

Notes

C-2 ~151

C-3 ~123

C-4 ~136

C-4a ~128

C-5 ~125
Doublet due to coupling with

fluorine, ³J(C5-F6)

C-6 ~159
Doublet due to coupling with

fluorine, ¹J(C6-F6)

C-7 ~115
Doublet due to coupling with

fluorine, ²J(C7-F6)

C-8 ~118

C-8a ~146
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Expected Infrared (IR) Spectroscopy Data

Vibrational Mode
Expected Wavenumber
(cm⁻¹)

Expected Intensity

Aromatic C-H Stretch 3100 - 3000 Medium to Weak

C=C and C=N Ring Stretch 1650 - 1400 Strong to Medium

C-F Stretch 1300 - 1000 Strong

C-H Bending (in-plane & out-

of-plane)
1200 - 700 Medium to Strong

C-Br Stretch 650 - 500 Medium to Strong

Expected Mass Spectrometry (MS) Data

m/z Value Interpretation Notes

[M]⁺ Molecular ion containing ⁷⁹Br

The molecular weight of 8-

Bromo-6-fluoroquinoline is

approximately 226.04 g/mol .

[1]

[M+2]⁺ Molecular ion containing ⁸¹Br

Expected to be of nearly equal

intensity to the [M]⁺ peak due

to the natural isotopic

abundance of bromine

(⁷⁹Br:⁸¹Br ≈ 1:1).[1]

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for 8-Bromo-
6-fluoroquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:
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For ¹H NMR, accurately weigh 5-10 mg of 8-Bromo-6-fluoroquinoline. For ¹³C NMR, a

larger sample of 20-50 mg is recommended.

Select a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃ or

DMSO-d₆).

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry

vial.

Transfer the solution into a 5 mm NMR tube using a pipette, filtering through a small plug

of glass wool if any particulate matter is present.

¹H NMR Data Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Pulse Program: A standard one-pulse sequence.

Spectral Width: ~12-15 ppm, centered around 6-7 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds to ensure full proton relaxation.

Number of Scans: 8-16 scans are typically sufficient.

Referencing: The spectrum should be referenced to the residual solvent peak or an

internal standard like tetramethylsilane (TMS).

¹³C NMR Data Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Pulse Program: A standard proton-decoupled pulse sequence.

Spectral Width: ~200-220 ppm.

Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2 seconds.

Number of Scans: A higher number of scans is required compared to ¹H NMR to achieve

an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of solid 8-Bromo-6-
fluoroquinoline directly onto the ATR crystal.

KBr Pellet: Alternatively, grind a small amount of the sample with dry potassium bromide

(KBr) powder and press it into a thin, transparent disk.

Data Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.[2][3]

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.[2][3]

Place the sample in the instrument and record the sample spectrum.

The typical scanning range is 4000-400 cm⁻¹.[3]

Data Processing:

The instrument's software will automatically subtract the background spectrum from the

sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction:

Introduce the 8-Bromo-6-fluoroquinoline sample into the mass spectrometer via direct

infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography

(LC-MS).
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Ionization:

Electron Ionization (EI) is a common method for volatile compounds like 8-Bromo-6-
fluoroquinoline.[4]

Mass Analysis:

The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole or time-of-flight).[4]

Detection:

A detector records the abundance of each ion, generating the mass spectrum. The

presence of a bromine atom is readily identified by the characteristic M and M+2 isotopic

pattern.[4][5][6]

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

chemical compound such as 8-Bromo-6-fluoroquinoline.
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General Workflow for Spectroscopic Characterization
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Caption: General Workflow for Spectroscopic Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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